

Spectroscopic data of 1-Hexene (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Analysis of 1-Hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-hexene**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this linear alpha-olefin. The document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the relationship between the spectroscopic techniques and the structural information they provide.

Spectroscopic Data of 1-Hexene

The following sections present the key spectroscopic data for **1-hexene** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopic Data

The proton NMR spectrum of **1-hexene** displays characteristic signals for its vinyl and aliphatic protons.[1] The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 (trans)	~5.85	ddt	J ≈ 17.2, 10.4, 6.2 Hz
H-1 (cis)	~4.99	d	J ≈ 10.4 Hz
H-1 (geminal)	~4.92	d	J ≈ 17.2 Hz
H-2	~2.07	q	
H-3	~1.38	sextet	
H-4	~1.30	m	-
H-5	~0.90	t	

Data sourced from publicly available spectral databases and literature.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1-hexene** shows six unique signals, one for each carbon atom in the molecule.[1][3]

Carbon Assignment	Chemical Shift (δ) ppm
C-1 (=CH ₂)	~114.1
C-2 (-CH=)	~139.2
C-3 (-CH ₂ -)	~33.6
C-4 (-CH ₂ -)	~31.5
C-5 (-CH ₂ -)	~22.3
C-6 (-CH ₃)	~14.0

Data sourced from publicly available spectral databases.[1][3]

Infrared (IR) Spectroscopy Data



The IR spectrum of **1-hexene** reveals characteristic absorption bands corresponding to the different vibrational modes of its functional groups.[4][5]

Vibrational Mode	Wavenumber (cm ⁻¹) Range	Intensity
=C-H Stretch (vinyl)	3000-3100	Strong, Sharp
C-H Stretch (alkyl)	2850-3000	Strong
C=C Stretch (alkene)	1630-1680	Strong
C-H Bend (alkyl)	1400-1470	Medium
Fingerprint Region	< 1300	Complex

Data compiled from various spectroscopic resources.[4][5][6] An absorption at 1642 cm⁻¹ is specifically attributed to the C=C double bond stretching.[5]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **1-hexene** produces a molecular ion peak and several characteristic fragment ions. The mass-to-charge ratios (m/z) of these ions provide information about the molecular weight and fragmentation pattern of the molecule.[1][7]

m/z	Relative Intensity (%)	Proposed Fragment
84	29.2	[C ₆ H ₁₂] ⁺ (Molecular Ion)
69	24.0	[C5H9] ⁺
56	100.0	[C ₄ H ₈] ⁺ (Base Peak)
55	64.2	[C4H7]+
43	58.8	[C ₃ H ₇] ⁺
42	72.2	[C ₃ H ₆] ⁺
41	95.1	[C₃H₅] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[7][8]



Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of pure 1-hexene for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10] The solvent should completely dissolve the sample.
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[9]
 - Filter the solution through a Pasteur pipette containing a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[10][11]
 - Ensure the liquid height in the NMR tube is approximately 4-5 cm.[9][10]
 - Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[9]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[9]
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[9]



- Tune and match the probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.[9]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[9]
- Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[12] If necessary,
 clean the plates with a small amount of dry acetone and wipe with a Kimwipe.[12]
 - Using a Pasteur pipette, place 1-2 drops of pure 1-hexene onto the center of one salt plate.[12][13]
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[12][13][14]
 - Ensure there are no air bubbles trapped in the liquid film.
- Data Acquisition:
 - Place the salt plate sandwich into the sample holder in the beam path of the IR spectrometer.[13]
 - Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.
 - Run the sample scan to obtain the IR spectrum of **1-hexene**.
 - After the measurement, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[12][13]

Mass Spectrometry (MS)

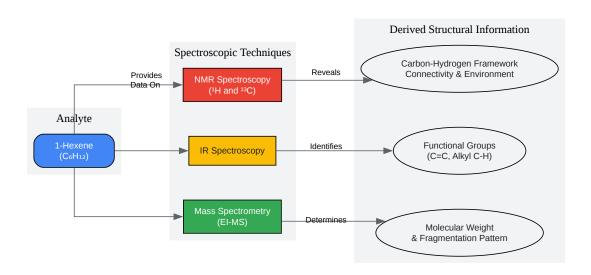


- Sample Introduction and Ionization (Electron Impact):
 - For a volatile liquid like 1-hexene, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) column or a direct insertion probe.
 - The sample is heated in a vacuum, causing it to vaporize into the gas phase.[15][16]
 - In the ion source, the gaseous 1-hexene molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]
 - This bombardment knocks an electron off a molecule, forming a positively charged radical molecular ion ([C₆H₁₂]+•).[15] Excess energy from this process often causes the molecular ion to fragment into smaller, characteristic ions.
- · Mass Analysis and Detection:
 - The newly formed positive ions are accelerated by charged plates into the mass analyzer.
 [15]
 - Inside the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge (m/z) ratio.[15]
 - A detector at the end of the analyzer records the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-hexene** using the described spectroscopic techniques.





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Caption: Workflow for the structural characterization of **1-Hexene**.

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